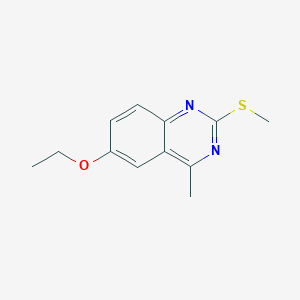
4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide, also known as L-765,314, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tetrazole-based compounds, which have been shown to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves its binding to the angiotensin II type 1 receptor. This receptor is responsible for the vasoconstrictive effects of angiotensin II, which leads to an increase in blood pressure. By blocking this receptor, 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide can reduce blood pressure and improve cardiovascular function. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects through its modulation of various signaling pathways.
Biochemical and Physiological Effects:
In addition to its effects on blood pressure and inflammation, 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been shown to have a variety of other biochemical and physiological effects. For example, studies have shown that this compound can reduce oxidative stress and improve mitochondrial function in cells. Additionally, it has been shown to have anti-apoptotic effects, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide in lab experiments is its potent and selective activity against the angiotensin II type 1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several potential future directions for the study of 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the molecular mechanisms underlying its anti-inflammatory and neuroprotective effects. Finally, there is potential for the development of new compounds based on the structure of 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide with improved solubility and pharmacokinetic properties.
Synthesis Methods
The synthesis of 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide can be achieved through several methods. One of the most common methods involves the reaction of 4-isopropylbenzoic acid with thionyl chloride to produce 4-isopropylbenzoyl chloride. The resulting compound is then reacted with sodium azide to form 4-isopropyl-N-azido-benzamide. Finally, the azide group is reduced with triphenylphosphine and copper iodide to yield 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide.
Scientific Research Applications
4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been studied for its potential therapeutic applications in various diseases. One of the most promising applications is in the treatment of hypertension. Studies have shown that this compound is a potent and selective antagonist of the angiotensin II type 1 receptor, which plays a key role in the regulation of blood pressure. Additionally, 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-propan-2-yl-N-(2-propyltetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-4-9-19-17-14(16-18-19)15-13(20)12-7-5-11(6-8-12)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRYQHIGFDQUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-benzyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5738461.png)
![7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5738470.png)

![2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5738474.png)
![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5738481.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5738483.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5738496.png)


![{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide](/img/structure/B5738520.png)
